1-Chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate is a chemical compound belonging to the carbamate class, characterized by its unique structure featuring a chlorinated butene moiety and a phenyl carbamate group. The compound's molecular formula is C12H12Cl2N2O2, indicating the presence of two chlorine atoms, which contribute to its reactivity and potential biological activity. Carbamates are known for their applications in agriculture as pesticides and herbicides due to their ability to inhibit specific enzymes in target organisms.
The reactivity of 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate can be attributed to the presence of both the carbamate functional group and the double bond in the butene chain. Typical reactions involving this compound may include:
Carbamates are primarily known for their biological activity as insecticides. They function by inhibiting acetylcholinesterase, an enzyme critical for nerve function in insects. This inhibition leads to an accumulation of acetylcholine, resulting in paralysis and death of the insect. Additionally, some studies suggest that 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate may exhibit antifungal properties, although specific data on its efficacy against various pathogens require further investigation.
The synthesis of 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate can be achieved through several methods:
1-Chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate has potential applications in:
Interaction studies involving 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate have shown that it can interact with various biological macromolecules. For instance:
Several compounds share structural similarities with 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate. Here are a few notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Carbaryl | C12H15NO2 | Widely used as an insecticide; inhibits acetylcholinesterase |
| Methomyl | C11H15N | A potent carbamate insecticide with high toxicity; acts similarly on nerve function |
| Chlorpropham | C10H12ClN | Used primarily as a herbicide; has different functional groups affecting its specificity |
These compounds highlight the uniqueness of 1-chloranylbut-3-en-2-yl N-(3-chlorophenyl)carbamate due to its specific chlorinated structure and potential dual activity as both an insecticide and antifungal agent.